molecular formula C5H4BrNS B3144479 5-Bromopyridine-3-thiol CAS No. 552331-85-8

5-Bromopyridine-3-thiol

Cat. No. B3144479
CAS RN: 552331-85-8
M. Wt: 190.06 g/mol
InChI Key: WTGUVGABIUXMIS-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-thiol, also known as 3-Pyridinethiol, 5-bromo-, is a chemical compound with the CAS Number: 552331-85-8 . It has a molecular weight of 190.06 .


Synthesis Analysis

While specific synthesis methods for 5-Bromopyridine-3-thiol were not found, bromination reactions are commonly used in organic synthesis. For instance, 3-Bromo-5-hydroxypyridine can be synthesized by decarboxylation of 5-bromopyridine-3-boric acid .


Molecular Structure Analysis

The molecular structure of 5-Bromopyridine-3-thiol consists of a pyridine ring substituted with a bromine atom at the 5th position and a thiol group at the 3rd position .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromopyridine-3-thiol were not found, brominated pyridines are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

5-Bromopyridine-3-thiol has a molecular weight of 190.06 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

  • Fluorescent Probes in Biology

    • "5-Bromopyridine-3-thiol" derivatives have been used to construct fluorescent probes. A study developed a turn-on fluorescent probe combining a pyrene ring and substituted pyridine for detecting cysteine (Cys). This probe showed potential for in vivo imaging in HepG2 cells, zebrafish, and Arabidopsis thaliana, with excellent selectivity and sensitivity (Chao et al., 2019).
  • Chemical Synthesis and Reactions

    • Research on brominated aromatic heterocycles, including "5-Bromopyridine-3-thiol," has shown their utility in various chemical reactions. These studies involve the synthesis of new compounds and explore the mechanisms of nucleophilic substitution reactions (Fujimoto & Katsurada, 1986).
  • Biological Applications

    • In a study exploring the reactions of β-bromo-N-heteroaromatics with phenylacetonitrile, "5-Bromopyridine-3-thiol" derivatives demonstrated interesting chemical behaviors, potentially relevant for biological applications (Ohba, Sakamoto, & Yamanaka, 1990).
  • Electrocatalysis and Green Chemistry

    • "5-Bromopyridine-3-thiol" derivatives have been used in electrocatalytic carboxylation reactions with CO2. A study described an electrochemical procedure for converting 2-amino-5-bromopyridine to 6-aminonicotinic acid using CO2 in an ionic liquid, highlighting the compound's role in green chemistry applications (Feng et al., 2010).
  • Analytical Chemistry

    • The compound has been utilized in the field of analytical chemistry, particularly in methods involving trace enrichment and detection of various compounds. For instance, its derivatives have been used in methods for determining traces of thiols in natural waters (Vairavamurthy & Mopper, 1990).
  • Corrosion Inhibition Studies

    • Derivatives of "5-Bromopyridine-3-thiol" have been explored as potential corrosion inhibitors. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations have investigated their effectiveness in protecting steel surfaces (Saha et al., 2016).
  • Biochemical Applications

    • In biochemical research, derivatives of "5-Bromopyridine-3-thiol" have been used for affinity labeling of enzymes. An example includes the study of 5-aminolevulinic acid dehydratase, where the compound was used to explore the enzyme's active site and its interaction with zinc and substrate sites (Beyersmann & Cox, 1984).
  • Coordination Chemistry

    • "5-Bromopyridine-3-thiol" derivatives have been utilized in the synthesis of complex compounds in coordination chemistry. For example, they have been involved in the formation of Co(NCS)2 chain compounds, influencing the magnetic properties due to varying metal coordination (Böhme et al., 2022).
  • Catalysis Research

    • Studies involving palladium-catalyzed amination have used derivatives of "5-Bromopyridine-3-thiol." This includes research on selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex (Ji, Li, & Bunnelle, 2003).

Future Directions

The future directions of 5-Bromopyridine-3-thiol could involve its use in the synthesis of other organic compounds. Brominated pyridines are often used in organic synthesis, particularly in carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling .

properties

IUPAC Name

5-bromopyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGUVGABIUXMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

552331-85-8
Record name 5-Bromomopyridine-3-thiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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